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BI-9321 trihydrochloride

Epigenetics NSD3 PWWP1 domain

Researchers often encounter off-target effects when using generic NSD3 inhibitors that target the SET catalytic domain rather than the PWWP1 reader domain. BI-9321 trihydrochloride is a first-in-class chemical probe developed by Boehringer Ingelheim and the SGC that selectively binds the NSD3-PWWP1 methyl-lysine binding site (Kd=166 nM). • Disrupts NSD3-PWWP1/histone H3 interaction in U2OS cells (IC50=1.2 µM) • Essential active comparator for NSD3-targeted PROTAC development (e.g., MS9715) • Pairs with BI-9466 negative control (>800-fold weaker binding) for robust target engagement validation • Reduces proliferation in MOLM-13 (IC50=26.8 µM) and RN2 (IC50=13 µM) AML cells; downregulates MYC mRNA Supplied as ≥98% purity solid with rigorous QC documentation. For research use only.

Molecular Formula C22H24Cl3FN4
Molecular Weight 469.8 g/mol
Cat. No. B2886217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-9321 trihydrochloride
Molecular FormulaC22H24Cl3FN4
Molecular Weight469.8 g/mol
Structural Identifiers
InChIInChI=1S/C22H21FN4.3ClH/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19;;;/h4-10,12H,11,24H2,1-3H3;3*1H
InChIKeyDCDXMBVQCRHZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BI-9321 Trihydrochloride Procurement Guide


BI-9321 trihydrochloride is a first-in-class chemical probe that functions as a selective, cell-active antagonist of the NSD3-PWWP1 domain [1]. Developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium, it targets the methyl-lysine binding site of the PWWP1 domain with sub-micromolar in vitro activity [2]. The compound is made available via the opnMe open innovation portal to facilitate epigenetic research [1].

Selective NSD3-PWWP1 domain chemical probe for epigenetic research First-in-class antagonist; targets methyl-lysine binding pocket
Cell-active tool compound requiring paired use with BI-9466 negative control Essential for clean target engagement interpretation
Available via opnMe portal; developed by Boehringer Ingelheim and SGC Open innovation probe for academic research

BI-9321 Specificity & Substitution Risks


The PWWP1 domain of NSD3 represents a structurally distinct epigenetic reader module; however, commercially available NSD3-targeting compounds or general histone methyltransferase inhibitors do not uniformly address this specific binding pocket. Many so-called 'NSD3 inhibitors' target entirely different domains (e.g., the SET catalytic domain) or exert activity through non-specific mechanisms, rendering cross-target or off-target effects highly probable [1]. Even within the narrow class of PWWP1-domain binders, a minor chemical modification (e.g., introducing a basic nitrogen heterocycle at the 5-position) results in a >800-fold loss of binding affinity, as evidenced by the negative control compound BI-9466 (Kd = 144 µM vs. BI-9321 Kd = 166 nM) [2]. Substituting BI-9321 with a generic alternative lacking this precise molecular architecture would invalidate target engagement assays and confound functional interpretations of NSD3 biology.

Generic NSD3-targeting compounds often address the SET catalytic domain or act non-specifically; PWWP1-domain engagement cannot be assumed.
Minor scaffold modification at the 5-position can cause >800-fold loss of binding affinity (e.g., BI-9466). Target engagement may be absent with close structural analogs.
Substituting with a PWWP1 binder lacking correct 5-position substituent would invalidate NSD3 chromatin-association readouts and confound functional interpretation.

BI-9321 Trihydrochloride Comparative Evidence


NSD3-PWWP1 Binding Affinity vs. BI-9466

BI-9321 trihydrochloride demonstrates sub-micromolar binding affinity to the NSD3-PWWP1 domain, whereas the structurally related negative control BI-9466 exhibits negligible binding [1]. BI-9466 differs only by a more basic nitrogen heterocycle introduced at the 5-position of the BI-9321 scaffold [2].

NSD3-PWWP1 Binding
Head-to-head
Kd 166 nM vs. 144 µM (BI-9466)
~870-fold selectivity validates critical 5-position substituent for target engagement
SPR assay; binding pocket modification abolishes affinity
Epigenetics NSD3 PWWP1 domain Binding affinity

Cellular NSD3-Histone Interaction Disruption

BI-9321 trihydrochloride antagonizes the interaction between histone H3 and the NSD3-PWWP1 domain in a cellular context [1]. The negative control BI-9466 is 200-fold less active in the same cellular NanoBRET assay [2].

Cellular Target Engagement
Head-to-head
IC50 1.2 µM (BI-9321)
~200-fold less active (BI-9466)
Live-cell NSD3-PWWP1 antagonism confirmed; negative control inactive
U2OS cells, NanoBRET H3-NSD3 interaction assay
Cellular target engagement NSD3-PWWP1 NanoBRET Histone interaction

AML Anti-Proliferative Activity vs. MS9715

As a single agent, BI-9321 trihydrochloride reduces proliferation in MOLM-13 acute myeloid leukemia cells . Its PROTAC derivative MS9715 achieves more potent growth suppression in NSD3-dependent hematological cancer cells, establishing BI-9321 as the essential binding moiety for targeted protein degradation strategies [1].

Anti-Proliferative Activity
Head-to-head
MOLM-13 IC50 26.8 µM; RN2 IC50 13 µM (BI-9321 alone)
MS9715 (PROTAC) more potent
Supports NSD3-dependent proliferation model studies; distinguishes antagonist from degrader effects
AML cell lines; PROTAC comparator requires parallel testing
Acute myeloid leukemia Anti-proliferative MOLM-13 NSD3

Selectivity Against NSD2/NSD3 PWWP Domains

BI-9321 trihydrochloride is inactive against the closely related NSD2-PWWP1 and NSD3-PWWP2 domains, confirming its high selectivity for the NSD3-PWWP1 domain [1]. This selectivity profile distinguishes BI-9321 from broader methyl-lysine reader inhibitors that may concurrently engage multiple PWWP-containing proteins .

PWWP Domain Selectivity
Cross-study
Inactive against NSD2-PWWP1 and NSD3-PWWP2
NSD3-PWWP1-specific probe; limits off-target PWWP engagement
Biochemical binding assays; distinguishes from broad methyl-lysine inhibitors
Selectivity profiling PWWP domains NSD2 NSD3

MYC Transcriptional Downregulation

BI-9321 trihydrochloride downregulates Myc messenger RNA expression in MOLM-13 leukemia cells [1]. This transcriptional effect is not observed with the negative control BI-9466 [2].

MYC Transcriptional Modulation
Head-to-head
Downregulates Myc mRNA (BI-9321)
No effect (BI-9466)
Enables study of NSD3-MYC regulatory axis; negative control essential
MOLM-13 cells; transcriptional readout without off-target modulation
MYC Transcriptional regulation Oncogene MOLM-13

BI-9321 Trihydrochloride Research Applications


NSD3 Chromatin Association Studies

Researchers investigating the role of NSD3-PWWP1 in chromatin binding and gene regulation should employ BI-9321 trihydrochloride paired with BI-9466 as the essential negative control. BI-9321 disrupts the interaction between the NSD3-PWWP1 domain and histone H3 in U2OS cells with an IC50 of 1.2 µM, while BI-9466 is 200-fold less active, enabling robust interpretation of NSD3-dependent chromatin occupancy [1].

PROTAC Development & Validation

For research teams developing NSD3-targeted PROTACs, BI-9321 trihydrochloride is the essential active comparator for evaluating degradation versus antagonism. The NSD3-targeted PROTAC MS9715 was designed by conjugating BI-9321 to a VHL E3 ligase ligand; side-by-side comparison of MS9715 and BI-9321 reveals distinct transcriptional and anti-proliferative effects attributable to protein degradation rather than simple PWWP1 antagonism [2].

AML NSD3 Dependency Studies

Investigators examining NSD3 addiction in AML should utilize BI-9321 trihydrochloride to probe PWWP1-domain function. The compound reduces proliferation in MOLM-13 (IC50 = 26.8 µM) and RN2 (IC50 = 13 µM) leukemia cells and downregulates MYC mRNA expression, providing a chemical genetics approach to validate genetic knockdown or knockout observations in NSD3-dependent AML models .

Application
Selection Property
Validation Focus
NSD3 chromatin-binding studies
PWWP1-domain target engagement
Co-treatment with BI-9466 negative control; H3-NSD3 interaction disruption (NanoBRET)
PROTAC development & validation
PWWP1 ligand for degrader design
Side-by-side comparison of antagonist vs. degrader phenotypes; transcriptional and proliferation endpoints
AML NSD3 dependency studies
NSD3-PWWP1 pathway contribution
Proliferation and MYC transcriptional endpoints; correlation with genetic knockdown models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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